molecular formula C9H15N3O B1449763 2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one CAS No. 1030419-93-2

2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one

Cat. No. B1449763
M. Wt: 181.23 g/mol
InChI Key: ZIJBPFPFSGVPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(3-methylbutyl)pyrimidin-4(3H)-one, also known as 3-Methylbutylpyrimidin-4-one, is a synthetic organic compound that is widely used in scientific research applications due to its unique properties. It is a heterocyclic compound, which means that it contains a ring of atoms that are not all the same. This compound has a wide range of applications in various fields, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

  • Hydrogen Bond Framework : Research on derivatives of 2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one has revealed the formation of complex hydrogen-bonded structures. For instance, these compounds can form a three-dimensional hydrogen-bonded framework and ribbons of fused hydrogen-bonded rings, which is significant for understanding molecular interactions and crystal engineering (Rodríguez et al., 2007).

Tautomeric Forms and Crystal Packing

  • Tautomeric Behavior : In crystallography, these compounds have demonstrated the ability to adopt different tautomeric forms (1H or 3H), which influences their hydrogen-bonding patterns in crystals. This is crucial for understanding pharmaceutical ingredients and model systems (Gerhardt & Bolte, 2016).

Chemical Modifications and Reactions

  • Cyanoacetylation Reactions : Studies have shown the ability of 6-aminopyrimidines, including 2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one derivatives, to undergo cyanoacetylation. This has implications for the synthesis of various novel compounds (Quiroga et al., 2008).

properties

IUPAC Name

2-amino-4-(3-methylbutyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-6(2)3-4-7-5-8(13)12-9(10)11-7/h5-6H,3-4H2,1-2H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJBPFPFSGVPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=CC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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